

Spectroscopic Profile of Octyl Stearate: A Technical Guide

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Compound of Interest

Compound Name: Octyl stearate

CAS No.: 109-36-4

Cat. No.: B093945

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This technical guide provides a comprehensive overview of the spectroscopic data for **octyl stearate** (C₂₆H₅₂O₂), a long-chain ester commonly used as an emollient and lubricant in the pharmaceutical and cosmetic industries. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Furthermore, it outlines the general experimental protocols for acquiring this data and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **octyl stearate**. These values are based on established principles of spectroscopy for long-chain esters and data available in spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)



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¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)



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Infrared (IR) Spectroscopy

Sample Preparation: Thin film (liquid)



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Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)



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Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **octyl stearate**.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **octyl stearate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Acquisition:

- The NMR spectrometer is tuned and shimmed to ensure optimal magnetic field homogeneity.
- A standard single-pulse experiment is performed.
- Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans are co-added.

^{13}C NMR Acquisition:

- A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity.
- A larger number of scans (e.g., 128 or more) is generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- A spectral width of approximately 220 ppm is used.

FT-IR Spectroscopy

Sample Preparation:

- For liquid samples like **octyl stearate**, the Attenuated Total Reflectance (ATR) method is commonly used. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond).
- Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- A background spectrum of the empty ATR crystal or clean salt plates is collected to account for atmospheric and instrumental interferences.
- The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS)

Sample Preparation:

- **Octyl stearate** is dissolved in a volatile organic solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method:

- **Column:** A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is typically used.
- **Injector Temperature:** 250 °C.
- **Oven Program:** An initial temperature of 100 °C is held for 2 minutes, then ramped to 300 °C at a rate of 10-15 °C/min and held for 5-10 minutes.
- **Carrier Gas:** Helium at a constant flow rate of approximately 1 mL/min.

Mass Spectrometry (MS) Method:

- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Analyzer:** Quadrupole.
- **Scan Range:** m/z 40-500.
- **Ion Source Temperature:** 230 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **octyl stearate**.



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Caption: Workflow for Spectroscopic Analysis.

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